molecular formula C7H14ClNO B177958 Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 17366-48-2

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B177958
CAS No.: 17366-48-2
M. Wt: 163.64 g/mol
InChI Key: RROJVSOIIWHLCQ-VPEOJXMDSA-N
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Description

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with significant importance in organic chemistry and pharmaceutical research. It is known for its unique structure, which includes a hydroxyl group and a nitrogen atom within a bicyclic framework. This compound is often used as a building block in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of Exo-3-hydroxy-8-azabicyclo[32The compound’s structure, an 8-azabicyclo[321]octane scaffold, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride may interact with similar targets.

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by Exo-3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-hydroxy-8-azabicyclo[32Its molecular weight of 16365 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of Exo-3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission or enzyme activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Exo-3-hydroxy-8-azabicyclo[32It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Other environmental factors, such as pH or the presence of other compounds, may also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective reduction of tropinone derivatives, which can be achieved using various reducing agents under controlled conditions . Another approach involves the desymmetrization of achiral tropinone derivatives, allowing for the formation of the desired stereochemistry directly during the transformation .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic methodologies that ensure high yield and purity. These methods may include catalytic hydrogenation, enantioselective reduction, and other stereoselective processes that are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various stereoisomers, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a nitrogen atom within the bicyclic framework. This combination of features makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJVSOIIWHLCQ-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-09-0
Record name endo nortropine base
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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